Benzoyl chloride, 2,5-bis(acetyloxy)-
Description
Benzoyl chloride, 2,5-bis(acetyloxy)- (IUPAC name: 2,5-diacetyloxybenzoyl chloride) is a derivative of benzoyl chloride (C₆H₅COCl) with two acetyloxy (-OCOCH₃) groups at the 2 and 5 positions of the benzene ring. Its molecular formula is C₁₁H₉ClO₅, and it has a molecular weight of 256.64 g/mol (calculated). This compound is characterized by its high reactivity due to the electron-withdrawing acetyloxy groups, which activate the carbonyl carbon for nucleophilic substitution reactions. It is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and specialty chemicals .
Properties
CAS No. |
37785-02-7 |
|---|---|
Molecular Formula |
C11H9ClO5 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
(4-acetyloxy-3-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-10(17-7(2)14)9(5-8)11(12)15/h3-5H,1-2H3 |
InChI Key |
KRVBLGZQTKFBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Benzoyl chloride, 2,5-bis(acetyloxy)- can be synthesized by reacting benzoyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production: Industrially, this compound can be produced by the chlorination of benzaldehyde followed by acetylation. The process involves the use of chlorine gas and acetic anhydride, with the reaction being carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Benzoyl chloride, 2,5-bis(acetyloxy)- undergoes hydrolysis in the presence of water, resulting in the formation of benzoic acid and acetic acid.
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Esterification: The acetyloxy groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Major Products:
Hydrolysis: Benzoic acid and acetic acid.
Substitution: Substituted benzoyl derivatives.
Esterification: Esters of benzoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving ester bonds.
- Acts as a model compound for studying the reactivity of acyl chlorides.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its antimicrobial properties.
Industry:
- Used in the production of dyes, perfumes, and pharmaceuticals.
- Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
Mechanism:
- The reactivity of benzoyl chloride, 2,5-bis(acetyloxy)- is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions.
- The acetyloxy groups can undergo esterification reactions, forming esters that are useful in organic synthesis.
Molecular Targets and Pathways:
- Targets nucleophiles such as amines, alcohols, and thiols.
- Involved in pathways related to ester bond formation and hydrolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of benzoyl chloride derivatives are heavily influenced by the position and type of substituents on the benzene ring. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Benzoyl Chloride Derivatives
Reactivity and Stability
- Electron-Withdrawing Effects :
- The 2,5-bis(acetyloxy) derivative exhibits higher reactivity than methoxy-substituted analogs due to the electron-withdrawing nature of acetyloxy groups, which polarize the carbonyl group and enhance nucleophilic attack .
- The trifluoroethoxy analog (2,5-bis(trifluoroethoxy)) is even more reactive due to the strong electron-withdrawing effect of fluorine atoms, making it ideal for synthesizing high-value pharmaceuticals like flecainide .
- Hydrolytic Stability :
- Acetyloxy groups are prone to hydrolysis under acidic or basic conditions, limiting the shelf life of 2,5-bis(acetyloxy)-benzoyl chloride compared to methoxy or phenylmethoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
